molecular formula C17H19N3O B1297967 (4-Ethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine CAS No. 337925-63-0

(4-Ethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine

Cat. No. B1297967
M. Wt: 281.35 g/mol
InChI Key: IFJIDNKDMZHYLE-UHFFFAOYSA-N
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Description

This compound is an amine derivative with a benzimidazole ring and a benzyl group attached. The benzimidazole ring is a fused aromatic ring consisting of benzene and imidazole . The benzyl group is a common substituent in organic chemistry, often used as a protecting group .


Molecular Structure Analysis

The molecular structure would likely show the benzimidazole ring, with the benzyl group and the amine group attached at specific positions. The exact structure would depend on the positions of these substituents .


Chemical Reactions Analysis

In general, benzimidazoles can participate in various reactions such as alkylation, acylation, and halogenation . The benzyl group can also undergo various reactions, including oxidation and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. In general, benzimidazoles are stable compounds. They are resistant to oxidation and reduction .

Scientific Research Applications

DNA Binding and Applications

  • DNA Minor Groove Binding : A study on Hoechst 33258, a related benzimidazole derivative, highlights its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property has been leveraged for fluorescent DNA staining, chromosome analysis, and as a model for drug design aimed at DNA sequence recognition and binding (Issar & Kakkar, 2013).

Anticancer Research

  • Benzimidazole Derivatives in Cancer Treatment : Research into benzimidazole hybrids for anticancer potential has been comprehensive, with derivatives showing a broad range of biological activities. These compounds interact with cancer cells through mechanisms such as DNA intercalation, acting as alkylating agents, and inhibiting enzymes like topoisomerases and DHFR, highlighting the versatility of benzimidazole derivatives, including those similar to the compound , in developing novel anticancer therapies (Akhtar et al., 2019).

Catalysis and Chemical Synthesis

  • Copper-Catalyzed C-N Bond Formation : The compound's structural motif is relevant in catalysis, particularly in copper-catalyzed C-N bond-forming cross-coupling reactions. Such reactions involve aromatic, heterocyclic, and aliphatic amines, showcasing the utility of benzimidazole derivatives in facilitating these transformations and their potential applications in organic synthesis and drug development (Kantam et al., 2013).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for this compound would likely involve further exploration of its potential applications, particularly in the field of medicinal chemistry where benzimidazole derivatives have shown promise .

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-3-21-15-7-4-13(5-8-15)11-18-14-6-9-17-16(10-14)19-12-20(17)2/h4-10,12,18H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJIDNKDMZHYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354106
Record name N-[(4-Ethoxyphenyl)methyl]-1-methyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine

CAS RN

337925-63-0
Record name N-[(4-Ethoxyphenyl)methyl]-1-methyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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